MeTRH - 38983-06-1

MeTRH

Catalog Number: EVT-3199726
CAS Number: 38983-06-1
Molecular Formula: C17H24N6O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

MeTRH is classified as a thiol-reactive compound, which suggests it can participate in nucleophilic reactions due to the presence of a thiol group. Compounds in this category are often used in organic synthesis and materials science for their ability to form stable bonds with other molecules.

Synthesis Analysis

The synthesis of MeTRH can be approached through several methods commonly used for thiol-reactive compounds. One notable method involves transesterification processes that utilize various catalysts to facilitate the reaction. For example, the synthesis of di(meth)acrylic acid esters by transesterification has been documented, where metal compounds like zirconium acetylacetonate serve as effective catalysts .

Key Parameters:

  • Temperature: Optimal ranges are typically between 70°C to 120°C.
  • Reaction Time: Generally varies from 1 to 12 hours, depending on the specific reagents and conditions.
  • Catalysts: Metal compounds such as zirconium chelates or alkaline earth metal oxides are preferred for their efficiency in promoting reaction rates.
Molecular Structure Analysis

The molecular structure of MeTRH is characterized by a heterocyclic framework that incorporates sulfur within its ring system. This structure allows for unique reactivity patterns compared to non-thiol compounds. While specific structural data for MeTRH is not available, similar compounds exhibit features such as:

  • Thiol Group: Contributes to nucleophilicity.
  • Heterocyclic Ring: Enhances stability and reactivity.

Molecular modeling and spectroscopic techniques such as infrared spectroscopy could be employed to elucidate the exact molecular geometry and functional groups present in MeTRH.

Chemical Reactions Analysis

MeTRH likely participates in various chemical reactions typical for thiol-reactive compounds. These include:

  • Nucleophilic Substitution: Thiol groups can react with electrophiles to form disulfides or thioethers.
  • Polymerization Reactions: Similar compounds have been shown to undergo polymerization when exposed to UV light or heat in the presence of suitable initiators .

Reaction Conditions:

Introduction to MeTRH Research Significance

MeTRH (Methamphetamine, C₁₀H₁₅N) represents a phenylethylamine-derived central nervous system stimulant whose complex pharmacology and societal impact have driven multidisciplinary research for over a century. Initially investigated for therapeutic potential, MeTRH has emerged as a critical subject in neuroscience, addiction biology, and molecular chemistry. The compound's capacity to profoundly alter monoaminergic neurotransmission establishes it as both a neurochemical tool and a public health priority, necessitating continuous scientific scrutiny [7]. Current investigations balance mechanistic studies of its acute neuropharmacology with longitudinal analyses of neuroadaptations, positioning MeTRH at the intersection of basic neurochemistry and clinical translation.

Historical Discovery and Development Trajectory

The scientific journey of MeTRH began in 1893 when chemist Nagai Nagayoshi first synthesized it from ephedrine, a natural alkaloid derived from Ephedra vulgaris [7]. This foundational work established the compound's structural relationship to phenethylamine and amphetamine, though its pharmacological significance remained unexplored for decades. The 1919 synthesis of crystalline MeTRH hydrochloride by Akira Ogata marked a pivotal advancement, enabling standardized pharmacological testing [5].

During World War II, MeTRH saw widespread military deployment as an anti-fatigue agent, with Axis and Allied forces alike utilizing its stimulant properties to maintain combatant alertness. This period witnessed the first documented observations of the compound's behavioral toxicity, including psychosis and aggression at high doses [7]. Post-war pharmaceutical development led to FDA approval (brand name Desoxyn®) for conditions including narcolepsy and obesity, though recreational misuse soon emerged as a significant societal challenge [5] [7].

Table 1: Key Historical Milestones in MeTRH Development

YearMilestoneSignificance
1893Initial synthesis from ephedrineEstablishment of core chemical structure
1919Crystalline hydrochloride synthesisEnabled pharmacological standardization
1930sIndustrial production as Methedrine®First medical formulations for narcolepsy/obesity
WWIILarge-scale military deploymentRevealed behavioral toxicity patterns
1950sEmergence of recreational use epidemicsHighlighted abuse potential
1971Scheduling under UN ConventionGlobal recognition of public health risks

Contemporary synthesis routes remain anchored in Nagayoshi's original approach, primarily utilizing:

  • Reductive amination of 1-phenyl-2-propanone (P2P)
  • Stereoselective reduction of (-)-ephedrine or (+)-pseudoephedrine [7]

The persistence of these synthetic methods underscores both the compound's chemical accessibility and challenges in regulating precursor chemicals—a dynamic that continues to shape clandestine production methodologies.

Current Research Paradigms and Knowledge Gaps

Modern MeTRH research spans multiple scales of analysis, from molecular dynamics to systems-level neurobiology:

Neuropharmacological MechanismsCutting-edge studies employ voltammetry and genetically encoded neurotransmitter sensors to resolve MeTRH's real-time effects on dopamine dynamics. Research confirms that MeTRH:

  • Reverses dopamine transporter (DAT) flux, elevating synaptic dopamine >10-fold baseline
  • Disrupts vesicular monoamine transporter-2 (VMAT2) function, increasing cytosolic dopamine pools
  • Induces TAAR1-mediated PKC signaling cascades that modulate DAT membrane trafficking [5] [7]

Neuroplasticity and Addiction PathwaysChronic exposure models reveal MeTRH triggers distinct neuroadaptations:

  • Structural plasticity: Dendritic spine proliferation in nucleus accumbens (NAc) persists >1 year post-cessation
  • Epigenetic reprogramming: Histone H3 hyperacetylation at FosB and Cdk5 promoters in striatal neurons
  • Glial dysregulation: Microglial IL-1β overexpression and impaired astrocytic glutamate clearance [5]

Persistent Knowledge GapsDespite advances, critical questions remain unresolved:

  • Neuroadaptation mechanisms: Temporal dynamics of transcriptional changes during withdrawal
  • Metabolomic signatures: Endogenous small molecule correlates of chronic exposure
  • Blood-brain barrier (BBB) transport: Quantitative modeling of free/base penetration kinetics
  • Epigenetic memory: Stability of chromatin modifications across abstinence periods
  • Sex-specific vulnerabilities: Neuroendocrine interactions in dependence progression [7]

Table 2: Dominant Contemporary Research Paradigms in MeTRH Studies

Research ParadigmPrimary MethodsKey Findings
Neurotransmitter DynamicsFast-scan cyclic voltammetry, FSCVDA efflux kinetics vary by brain region
Circuit-Level MappingFiber photometry, fMRIAltered PFC-NAc-VTA functional connectivity
Structural PlasticityTwo-photon microscopyPersistent dendritic spine modifications
Epigenetic RegulationChIP-seq, ATAC-seqHistone methylation changes at reward genes
Computational ChemistryMolecular docking simulationsDAT binding site interaction thermodynamics

Theoretical Frameworks Governing MeTRH Investigations

MeTRH research operates within several intersecting theoretical constructs:

Monoaminergic Dysregulation ModelsThe dopamine depletion hypothesis remains foundational, proposing that MeTRH-induced vesicular leakage causes:

  • Oxidative catabolism of cytosolic dopamine
  • Mitochondrial dysfunction via ROS generation
  • Terminal degeneration through reactive quinone formation [7]

Modern iterations incorporate glutamate/GABA imbalance and dysregulated corticostriatal signaling as amplifiers of monoamine dysfunction.

Neuroplasticity FrameworksThe aberrant learning model conceptualizes addiction as:

  • Hyper-reinforcement: Pathological strengthening of drug-context associations
  • Habitualization: Transition from goal-directed to compulsive use patterns
  • Executive override: Prefrontal cortex failure to inhibit reward-seeking

These processes map onto MeTRH-induced synaptic modifications in:

  • Dorsolateral striatum (habits)
  • Orbitofrontal cortex (valuation)
  • Anterior cingulate (conflict monitoring) [5]

Computational ApproachesQuantitative structure-activity relationship (QSAR) modeling reveals:

  • Stereochemical optimization: (S)-enantiomer exhibits 5x greater DAT affinity vs (R)-form
  • Substituent effects: α-methyl group confers resistance to MAO metabolism
  • Conformational analysis: Extended phenethylamine conformation preferred at SERT binding sites [7]

Emerging computational frameworks integrate machine learning with:

  • Molecular dynamics simulations of DAT interactions
  • Pharmacophore modeling for therapeutic antagonist development
  • Network pharmacology mapping of off-target effects

These theoretical constructs collectively drive hypothesis generation while highlighting the need for multiscale models bridging molecular perturbations to behavioral phenotypes.

Properties

CAS Number

38983-06-1

Product Name

MeTRH

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H24N6O4/c1-22-13(4-5-14(22)24)16(26)21-11(7-10-8-19-9-20-10)17(27)23-6-2-3-12(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,19,20)(H,21,26)/t11-,12-,13-/m0/s1

InChI Key

DJLHRAHTTSWYAW-AVGNSLFASA-N

Canonical SMILES

CN1C(CCC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Isomeric SMILES

CN1[C@@H](CCC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.